molecular formula C19H22FN3O2 B11231373 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide

Cat. No.: B11231373
M. Wt: 343.4 g/mol
InChI Key: BZUBMNVRFSUNOK-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxyethyl linkage to a cyclohexanecarboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

    Introduction of the 4-fluorophenyl group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Ethoxyethyl linkage formation: The ethoxyethyl group is attached to the pyridazine ring through an etherification reaction.

    Cyclohexanecarboxamide formation: The final step involves the amidation of the ethoxyethyl-substituted pyridazine with cyclohexanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the pyridazine ring.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group or the ethoxyethyl linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyridazine ring, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is investigated for its use in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H22FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(23-22-17)25-13-12-21-19(24)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2,(H,21,24)

InChI Key

BZUBMNVRFSUNOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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